2,4-Diamino-5-methylazobenzene

Description

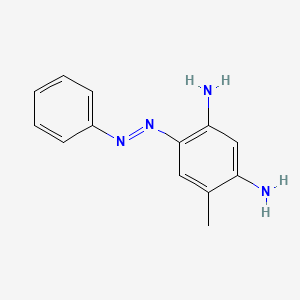

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-phenyldiazenylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4/c1-9-7-13(12(15)8-11(9)14)17-16-10-5-3-2-4-6-10/h2-8H,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWCBDPQYMLZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052136 | |

| Record name | C.I.Solvent Orange 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5042-54-6 | |

| Record name | 4-Methyl-6-(2-phenyldiazenyl)-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5042-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, 4-methyl-6-(2-phenyldiazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005042546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4-methyl-6-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I.Solvent Orange 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(phenylazo)toluene-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Polymerization Research of 2,4 Diamino 5 Methylazobenzene

Routes for Synthesis of 2,4-Diamino-5-methylazobenzene and Derivatives

The synthesis of polymers from this compound typically involves polycondensation reactions where it serves as a diamine monomer. While conventional high-temperature polycondensation is common researchgate.netresearchgate.net, alternative green chemistry approaches are also being explored for polymer synthesis.

Enzymatic polymerization is an emerging green alternative to traditional chemical synthesis for producing polyesters and polyamides. mdpi.com This method often utilizes lipases, such as Lipase B from Candida antarctica (CaLB), to catalyze polycondensation reactions under milder conditions, reducing the need for harsh chemicals and high temperatures. d-nb.infonih.gov The mechanism for lipase-catalyzed polycondensation involves the formation of an acyl-enzyme intermediate between the enzyme's active site (e.g., a serine hydroxyl group) and a monomer's carbonyl group, which then reacts with a co-monomer to elongate the polymer chain. mdpi.com

This approach has been successfully applied to a variety of bio-based monomers, including diols, diacids, and hydroxy acids, to create polyesters. mdpi.comnih.gov While enzymatic polycondensation is a well-established method for many monomer systems, specific documented applications of this technique for the direct polymerization of this compound are not extensively reported in current literature. However, the principles of enzymatic synthesis of polyamides from diamines and diacids suggest its potential as a viable, environmentally friendly route for producing polymers derived from this azobenzene (B91143) monomer. mdpi.com

Oxidative polycondensation is a key method for synthesizing conjugated polymers, particularly those based on aromatic amines like polyaniline. The process involves the oxidation of monomers, leading to the formation of radical cations that subsequently couple to form polymer chains. The reaction rate and progress can be monitored by tracking the redox potential of the reaction mixture over time. nih.gov

This strategy has been applied to various diarylamino derivatives, where the polymerization kinetics are observed to be dependent on monomer concentration and structure. nih.gov For instance, the oxidative polymerization of some diarylaminodichlorobenzoquinones proceeds at a high rate without the typical induction period seen in aniline (B41778) polymerization. nih.gov Although specific studies detailing the oxidative polycondensation of this compound itself are limited, the general mechanism is a plausible route for creating novel conductive polymers incorporating this monomer, analogous to the synthesis of polyaniline derivatives.

Polymerization Studies of this compound

Research has successfully incorporated this compound as a diamine monomer into various polymer backbones, most notably polyimides and poly(amide imide)s. researchgate.netrevmaterialeplastice.ro These studies typically employ a two-stage polycondensation process. The first step involves a polyaddition reaction between the diamine and an aromatic tetracarboxylic dianhydride at room temperature to form a poly(amic acid) precursor. revmaterialeplastice.roresearchgate.net The second step is a chemical or thermal imidization to yield the final, stable polyimide. revmaterialeplastice.ro

Polymers derived from this compound have been characterized to determine their physical and thermal properties. These polymers are generally reported to have good solubility in polar aprotic solvents such as N-methylpyrrolidinone (NMP) and dimethylformamide (DMF). revmaterialeplastice.roresearchgate.net The resulting polyimides and poly(amide imide)s are known for their high thermal stability and high glass transition temperatures (Tg), which are crucial for applications in optoelectronics and high-performance materials. revmaterialeplastice.rolew.ro

Table 1: Thermal Properties and Molecular Weight of Polymers Containing this compound

| Polymer Type | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Weight Average Molecular Weight (Mw) | Source(s) |

|---|---|---|---|---|

| Azo-Polyimide | 185 - 230 °C | > 300 °C | 16,000 - 129,000 g/mol | revmaterialeplastice.roresearchgate.net |

Spectroscopic methods are essential for confirming the structure of the synthesized polymers.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are used to verify the successful formation of the polymer backbone, particularly the imide rings. nih.gov Characteristic absorption bands for the imide group include asymmetric and symmetric carbonyl (C=O) stretching vibrations. mdpi.com

Table 2: Key FT-IR Absorption Bands for Polyimides Derived from this compound

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

|---|---|---|

| ~1780 | Asymmetric C=O stretching in imide ring | nih.govmdpi.com |

| ~1720 | Symmetric C=O stretching in imide ring | nih.govmdpi.com |

| ~1370 | C-N stretching in imide ring | mdpi.com |

| ~720 | Imide ring deformation | mdpi.com |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy provides further structural confirmation. nih.gov In the spectra of these polymers, signals corresponding to the aromatic protons of the azobenzene unit and the polymer backbone appear in the downfield region, while the aliphatic protons of the methyl group are found upfield. nih.govmdpi.com For example, a signal for the methyl group has been observed at approximately 2.38 ppm, with aromatic protons appearing in the 6.89–8.87 ppm range. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to investigate the electronic transitions of the azobenzene chromophore within the polymer structure. Azo-polyimides exhibit a strong absorption maximum (λmax) in the UV-Vis spectrum, which is attributed to the π-π* electronic transition of the stable trans isomer of the azobenzene unit. revmaterialeplastice.ro This absorption peak is typically observed in the range of 338-358 nm in both solution and solid-state film forms. revmaterialeplastice.roresearchgate.net The photoisomerization behavior of these polymers is often studied by monitoring the changes in this absorption band upon irradiation with light. scispace.com

The electrochemical properties of polymers containing this compound have been investigated to explore their potential for use in electronic devices. scispace.com Aromatic azo-copolyimides based on this monomer have been studied using cyclic voltammetry (CV) to assess their electrochemical activity. scispace.com These measurements, performed on the polymers in both solution and as thin films, confirmed their ability to undergo oxidation and reduction processes. scispace.com This redox activity is a key property for applications in electrochromic devices or as charge-transporting materials. The studies demonstrate that the incorporation of the azobenzene moiety imparts electrochemical functionality to the stable polyimide backbone. scispace.com

Advanced Analytical and Detection Methodologies for 2,4 Diamino 5 Methylazobenzene

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are essential for separating 2,4-Diamino-5-methylazobenzene from complex mixtures and quantifying its presence with high sensitivity and specificity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Applications

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the analysis of this compound. This method offers high sensitivity and selectivity, making it suitable for determining trace levels of the compound. longdom.org

Reverse-phase HPLC is a common approach for the separation of related azo dyes. For instance, a method for analyzing benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]- utilizes a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid for MS compatibility. sielc.com This type of method can be scaled for preparative separation to isolate impurities. sielc.com

The mass spectrometer detector provides detailed information on the molecular weight and structure of the analyte. In LC-MS analysis, different ionization techniques can be employed, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), in both positive and negative modes to achieve optimal detection. nih.gov For example, LC-ESI-QFT analysis of a related compound, 2,4-diaminoazobenzene, in positive ionization mode shows a precursor m/z of 213.11319. nih.gov

Table 1: HPLC-MS Parameters for Related Azo Dyes

| Parameter | Value |

|---|---|

| Column | Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm nih.gov |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., formic acid) sielc.com |

| Ionization Mode | Positive/Negative ESI or APCI nih.gov |

| Detector | Quadrupole Time-of-Flight (Q-TOF), Orbitrap nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool for the analysis of this compound, particularly for volatile derivatives or after appropriate sample preparation. The NIST Mass Spectrometry Data Center contains GC-MS data for the related compound 2,4-diaminoazobenzene, indicating its utility in identifying such compounds. nih.gov The mass spectrum obtained from GC-MS provides a unique fragmentation pattern that serves as a chemical fingerprint for the analyte.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Detection

For detecting even lower concentrations of this compound, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique offers enhanced resolution, speed, and sensitivity compared to conventional HPLC. nih.gov The use of smaller particle size columns (e.g., sub-2 µm) in UPLC leads to sharper peaks and better separation efficiency. sielc.com

UPLC-MS/MS methods have been developed for the trace analysis of various compounds, including isomers of neurotoxins, demonstrating the capability to achieve low limits of detection (LOD), often in the picogram to nanogram per milliliter range. nih.gov A similar approach can be applied to this compound for trace detection in various samples. The high specificity of tandem mass spectrometry (MS/MS) reduces matrix interference and allows for unambiguous identification and quantification. nih.gov

Spectroscopic Characterization and Quantification Methods

Spectroscopic techniques are indispensable for determining the concentration and elucidating the chemical structure of this compound.

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectroscopy is a straightforward and widely used method for determining the concentration of this compound in solution. mt.com This technique is based on the principle that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law. libretexts.org

The UV-Vis spectrum of an azo compound is characterized by strong absorption bands corresponding to π→π* and n→π* electronic transitions within the chromophore. For instance, a related compound, 4,4'-Diamino-2-methylazobenzene (B1605504), exhibits a maximum absorption wavelength (λₘₐₓ) at 465 nm, which is attributed to the π→π* transition. To determine the concentration of an unknown sample, a calibration curve is typically constructed by measuring the absorbance of several standard solutions of known concentrations at the λₘₐₓ. libretexts.org

Table 2: UV-Visible Spectroscopy Data for a Related Azo Dye

| Compound | Solvent | λₘₐₓ (nm) | Transition |

|---|---|---|---|

| 4,4'-Diamino-2-methylazobenzene | Ethanol | 465 | π→π* |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule, thereby providing crucial information for structural elucidation. nih.govthermofisher.com The FT-IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key characteristic peaks in the FT-IR spectrum would include:

N-H stretching vibrations from the primary amino groups, typically appearing in the range of 3300-3500 cm⁻¹.

C-H stretching vibrations from the aromatic rings and the methyl group.

N=N stretching vibration of the azo group, which is a key indicator for this class of compounds. This peak is often found in the region of 1400-1500 cm⁻¹. researchgate.net

C=C stretching vibrations within the aromatic rings.

C-N stretching vibrations .

By analyzing the positions, intensities, and shapes of these absorption bands, the molecular structure of this compound can be confirmed. mdpi.com The NIST Chemistry WebBook provides access to IR spectra for related compounds, which can be used as a reference. nist.gov

Table 3: General FT-IR Characteristic Absorption Ranges for Azo Dyes

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretch | 3300 - 3500 |

| Azo (N=N) | Stretch | 1400 - 1500 researchgate.net |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment, connectivity, and configuration of protons and carbon atoms within a molecule.

While specific NMR data for this compound is not extensively detailed in the available literature, the analysis of closely related isomers like 4,4'-diamino-2-methylazobenzene illustrates the utility of the technique. For such compounds, ¹H-NMR spectra typically reveal signals corresponding to aromatic protons, exchangeable amine (NH₂) protons, and methyl (CH₃) group protons. nih.gov The chemical shifts (δ), multiplicities (e.g., singlet, doublet), and integration values of these signals are critical for assigning them to specific positions on the molecule. mdpi.comresearchgate.net

Similarly, ¹³C-NMR spectra provide data on each unique carbon atom in the molecule, including those in the benzene (B151609) rings and the methyl substituent. bhu.ac.inredalyc.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in The complete assignment of both ¹H and ¹³C spectra is often aided by two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), which establish correlations between neighboring protons and between protons and carbons. mdpi.comredalyc.org

Table 1: Illustrative NMR Data for a Related Isomer, 4,4'-Diamino-2-methylazobenzene (DMSO-d₆, 400 MHz)

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to NH₂) | 6.82 | Doublet | 2H |

| Aromatic H (meta to NH₂) | 7.25 | Singlet | 2H |

| NH₂ (exchangeable) | 5.10 | Broad | 4H |

| CH₃ (ortho to azo) | 2.35 | Singlet | 3H |

Data sourced from an analysis of 4,4'-diamino-2-methylazobenzene and is presented for illustrative purposes.

Fluorescence Spectroscopy for Interaction Studies

Fluorescence spectroscopy is a highly sensitive method used to study molecular interactions. Azobenzene (B91143) derivatives are of particular interest due to their photo-switchable nature, where they can be reversibly isomerized between their trans and cis forms using light of specific wavelengths. shu.eduresearchgate.net This photo-isomerization often leads to significant changes in their fluorescence properties, which can be exploited for interaction studies. researchgate.net

The fluorescence of an azobenzene compound can be quenched or enhanced upon binding to other molecules, such as proteins or DNA. For instance, studies on the interaction between azobenzene moieties and aromatic amino acids like tryptophan have shown that the local environment can influence the photo-switching behavior. shu.edu When an azobenzene derivative is irradiated, its transition to a different isomer can alter its fluorescence, and this change can be modulated by its binding to a target biomolecule. shu.eduresearchgate.net

Research on azobismaleimide derivatives, which include an azobenzene core, demonstrates that the trans-cis photo-isomerization induced by UV light can lead to a measurable increase in the fluorescence intensity of a linked fluorophore. researchgate.net This process is reversible, with visible light promoting the cis-trans back-isomerization and a corresponding decrease in emission. researchgate.net Such systems allow for the photomodulation of fluorescence, providing a dynamic method to probe and control molecular interactions. researchgate.netmdpi.com

Table 2: Principles of Fluorescence Modulation by Azobenzene Derivatives

| Phenomenon | Trigger | Effect | Application |

|---|---|---|---|

| Photo-isomerization | UV Light (e.g., 365 nm) | trans → cis isomer transition, often altering fluorescence intensity. shu.eduresearchgate.net | Studying binding interactions with biomolecules. shu.edumdpi.com |

| Photo-reversion | Visible Light (e.g., 436 nm) | cis → trans isomer transition, reversing the fluorescence change. researchgate.netresearchgate.net | Creating reversible molecular switches and sensors. researchgate.net |

Immunoanalytical Techniques for this compound

Immunoanalytical techniques, which utilize the specific binding between an antibody and an antigen, offer high sensitivity and specificity for detecting small molecules like this compound in various samples.

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful plate-based immunoassay technique. While no ELISA has been specifically reported for this compound, the methodology developed for other small molecules serves as a clear blueprint. nih.govnih.gov The development of a competitive ELISA, either direct or indirect, would be a suitable approach.

In a typical indirect competitive ELISA (ic-ELISA), a coating antigen (the target analyte conjugated to a protein) is immobilized on a microplate. nih.gov The sample, potentially containing the free analyte, is then incubated with a specific primary antibody. This mixture is added to the plate, where the free analyte from the sample and the coated antigen compete for binding to the limited number of antibody binding sites. A secondary antibody conjugated to an enzyme (like horseradish peroxidase) is then added, followed by a substrate that produces a detectable signal (colorimetric or chemiluminescent). nih.gov The signal intensity is inversely proportional to the concentration of the analyte in the sample.

Development involves optimizing several parameters, including the concentrations of the coating antigen and antibody, incubation times, and the composition of the substrate solution to maximize sensitivity and reliability. nih.gov For example, a chemiluminescent ELISA (CLELISA) developed for the furaltadone (B92408) metabolite AMOZ demonstrated high sensitivity, with a limit of detection of 0.01 µg/L. nih.gov

Table 3: Key Parameters in a Representative Chemiluminescent ELISA (CLELISA) Development

| Parameter | Description | Example Finding (AMOZ CLELISA) |

|---|---|---|

| Antibody Specificity | Cross-reactivity with related compounds. | High specificity for the target derivatized analyte (NPAMOZ) at 100%, with low cross-reactivity for the parent compound (AMOZ) at 0.18%. nih.gov |

| Sensitivity (IC₅₀) | Concentration causing 50% inhibition of antibody binding. | 0.14 µg/L. nih.gov |

| Linear Range | The concentration range over which the assay is accurate. | 0.03 to 64 µg/L. nih.gov |

| Recovery | The accuracy of the assay in a real sample matrix (e.g., honey, fish). | 92.1% - 107.7% in various spiked food samples. nih.gov |

Data from a study on AMOZ detection is used to illustrate the principles of ELISA development. nih.gov

The production of antibodies essential for an immunoassay begins with the design and synthesis of a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. For this compound, the molecule itself would act as the hapten.

The core principle of hapten design is to expose the most characteristic structural features of the target analyte to the immune system. nih.gov This ensures that the resulting antibodies will be highly specific to the analyte. The hapten is chemically modified to introduce a reactive functional group (e.g., a carboxyl or amino group) that allows it to be covalently linked to a carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA). nih.govnih.gov

This hapten-protein conjugate is then used to immunize animals (typically mice or rabbits). nih.govnih.gov The animal's immune system recognizes the conjugate as foreign and produces antibodies against the hapten. For monoclonal antibodies, antibody-producing cells are isolated from the animal and fused with myeloma cells to create hybridoma cell lines that produce a continuous supply of identical antibodies. nih.gov These antibodies are then screened for their affinity and specificity to the target analyte, and the best-performing ones are selected for use in the immunoassay. nih.gov

Titrimetric Applications of this compound as an Indicator

Azo dyes are well-known for their use as pH indicators in acid-base titrations due to their distinct color changes at specific pH values. Research on related compounds, such as 2-carboxy-2′,4′-diamino azobenzene, has demonstrated their effectiveness as indicators. researchgate.net

These indicators are synthesized via diazo coupling reactions. researchgate.net Their performance is evaluated by determining their apparent pKₐ values spectrophotometrically and comparing their accuracy in titrations against known indicators like methyl orange and phenolphthalein. Studies have shown that synthesized azo dye indicators can perform effectively, particularly in the titration of dilute solutions where traditional indicators may be less precise. researchgate.net The color transition of these indicators corresponds to structural changes in the molecule as the pH of the solution crosses the pKₐ value. This makes them suitable for visually determining the endpoint of titrations involving various combinations of acids, bases, and salts. researchgate.net

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4,4'-Diamino-2-methylazobenzene |

| 2,4-diamino-4′-methylazobenzene |

| 2-carboxy-2′,4′-diamino azo benzene |

| Albendazole |

| AMOZ (3-amino-5-morpholinomethyl-2-oxazolidone) |

| Bovine Serum Albumin (BSA) |

| Furaltadone |

| Methyl orange |

| Ovalbumin (OVA) |

| Phenolphthalein |

Environmental Fate, Transport, and Remediation of 2,4 Diamino 5 Methylazobenzene

Adsorption Mechanisms and Performance Studies

The removal of 2,4-Diamino-5-methylazobenzene and its analogues from wastewater is predominantly achieved through adsorption, a process where the dye molecules adhere to the surface of a solid material. The efficiency of this process is influenced by various factors including the chemical and physical properties of the adsorbent, the concentration of the dye, the pH of the solution, and the temperature.

A diverse range of materials has been investigated for their potential to adsorb this compound and similar azo dyes. These materials are broadly categorized into carbonaceous adsorbents, agricultural wastes, industrial byproducts, polymeric and fabric-based adsorbents, and natural sorbents.

Carbonaceous materials are widely utilized as adsorbents due to their large surface area, porous structure, and favorable surface chemistry.

Activated Charcoal: Experimental studies on the adsorption of Chrysoidine (B147795) dye using activated charcoal have shown that the process is influenced by adsorbent dose, initial dye concentration, contact time, pH, and temperature. tandfonline.comtandfonline.com The adsorption of Chrysoidine on activated charcoal has been found to follow the Freundlich adsorption isotherm. tandfonline.comtandfonline.com The process is more effective in basic pH conditions, with adsorption percentages decreasing significantly as the pH becomes more acidic. tandfonline.com Kinetic studies indicate that the adsorption fits a pseudo-second-order model. tandfonline.com Furthermore, a composite of CoFe2O4 nanoparticles loaded on activated carbon has demonstrated an adsorption capacity of 28.57 mg/g for Chrysoidine G. nanomeghyas.ir

Activated Sawdust: Sawdust, a readily available and inexpensive material, has been investigated for its ability to remove Chrysoidine from aqueous solutions. Research has shown that both raw and chemically activated sawdust can effectively adsorb this dye. The adsorption process is reported to be exothermic, with dye removal rates decreasing as the temperature increases. researchgate.net The experimental data for Chrysoidine adsorption on sawdust aligns with the Freundlich isotherm model. researchgate.net

Mesoporous Carbon: Ordered mesoporous carbon has been employed for the removal of Chrysoidine R. The process has been described as spontaneous, feasible, and endothermic. tandfonline.com The adsorption kinetics are well-represented by the pseudo-second-order model, and the mechanism is thought to involve film diffusion with chemisorption as the rate-determining step. tandfonline.com Fixed-bed column studies have demonstrated high efficiency and robustness for large-scale wastewater treatment applications. researchgate.net

Bamboo Leaf Activated Carbon: Activated carbon produced from bamboo leaves has proven to be a highly effective adsorbent for Chrysoidine Y. humg.edu.vn Studies have reported a maximum removal efficiency of 100% at a pH of 9 within a 30-minute contact time. humg.edu.vn The adsorption capacity of bamboo leaf activated carbon for Chrysoidine Y has been recorded to be as high as 361.2 mg/g. humg.edu.vn The effectiveness of this material is attributed to its high carbon content and the presence of functional groups such as C=C, C-O-C, and O-H. humg.edu.vn

Table 1: Performance of Carbonaceous Adsorbents for Chrysoidine Removal

| Adsorbent | Target Compound | Adsorption Capacity (mg/g) | Optimal pH | Removal Efficiency (%) | Key Findings |

|---|---|---|---|---|---|

| Activated Charcoal | Chrysoidine | - | Basic (>7) | Up to 99% | Follows Freundlich isotherm and pseudo-second-order kinetics. tandfonline.com |

| Activated Sawdust | Chrysoidine | - | - | - | Exothermic process, follows Freundlich isotherm. researchgate.net |

| Mesoporous Carbon | Chrysoidine R | - | - | - | Spontaneous, endothermic process, follows pseudo-second-order kinetics. tandfonline.com |

| Bamboo Leaf Activated Carbon | Chrysoidine Y | 361.2 | 9 | 100% | High carbon content and presence of functional groups enhance adsorption. humg.edu.vn |

Agricultural waste materials are being explored as low-cost and sustainable alternatives to conventional adsorbents.

Bottom Ash: This power plant waste has been shown to be an effective adsorbent for the removal of toxic azo dyes, including Chrysoidine Y. researchgate.net Studies have demonstrated that bottom ash can effectively adsorb these dyes from aqueous solutions, with the adsorption process being influenced by contact time and temperature. researchgate.net In studies with other dyes, bottom ash has shown removal percentages as high as 97.0% for fast green. acs.org The adsorption process is often film-diffusion-controlled. acs.org

De-oiled Soya: As a byproduct of the soybean oil extraction industry, de-oiled soya has been investigated for its potential in dye removal. It has shown excellent adsorption capabilities for azo dyes like Acid Orange 7. nanomeghyas.ir The efficiency of de-oiled soya as an adsorbent is influenced by factors such as pH, adsorbate concentration, and temperature. nanomeghyas.ir

Table 2: Performance of Agricultural Wastes for Azo Dye Removal

| Adsorbent | Target Compound | Adsorption Capacity (mg/g) | Optimal pH | Removal Efficiency (%) | Key Findings |

|---|---|---|---|---|---|

| Bottom Ash | Chrysoidine Y | - | - | >50% | Effective for azo dye removal; influenced by time and temperature. researchgate.net |

| Bottom Ash | Fast Green | - | 5.0 | 97.0% | Film-diffusion controlled adsorption. acs.org |

| De-oiled Soya | Acid Orange 7 | - | 2.0 | ~70-80% (low conc.) | Efficiency is dependent on pH, concentration, and temperature. nanomeghyas.ir |

Fly ash, a byproduct of coal combustion in thermal power plants, is a readily available and low-cost material that has been studied for its adsorbent properties.

Fly Ash: Research has demonstrated the effective use of fly ash for the removal of Chrysoidine R from aqueous solutions. researchgate.netnih.gov The adsorption process is influenced by variables such as contact time, pH, initial dye concentration, adsorbent amount, and temperature. researchgate.netnih.gov An increase in the amount of fly ash generally leads to a higher percentage of dye removal. The adsorption of Chrysoidine R on fly ash has been found to be an exothermic reaction and follows pseudo-first-order kinetics. researchgate.netnih.gov Both Langmuir and Freundlich isotherm models have been used to analyze the adsorption data. researchgate.netnih.gov Studies on other basic dyes have also shown good removal results with fly ash. researchgate.net

Table 3: Performance of Fly Ash for Chrysoidine R Removal

| Adsorbent | Target Compound | Adsorption Isotherm | Adsorption Kinetics | Thermodynamics | Key Findings |

|---|---|---|---|---|---|

| Fly Ash | Chrysoidine R | Langmuir, Freundlich | Pseudo-first order | Exothermic | Removal efficiency increases with adsorbent dosage. researchgate.netnih.gov |

Polymeric and fabric-based materials can be chemically modified to enhance their adsorption properties for specific pollutants.

Dialdehyde Cellulose Fabric Membranes: These membranes, fabricated through periodate oxidation, have been used for the chemical adsorption of amino-containing dyes like Chrysoidine. The adsorption mechanism is based on the Schiff base reaction between the amino groups of the dye and the aldehyde groups on the membrane. This process is described as a complex chemical/diffusion adsorption. The maximum adsorption capacity of these membranes for Chrysoidine has been determined to be 46.29 mg/g based on Langmuir isotherm simulations. humg.edu.vn

Table 4: Performance of Dialdehyde Cellulose Fabric Membranes for Chrysoidine Removal

| Adsorbent | Target Compound | Adsorption Capacity (mg/g) | Adsorption Mechanism | Isotherm Model | Key Findings |

|---|---|---|---|---|---|

| Dialdehyde Cellulose Fabric Membranes | Chrysoidine | 46.29 | Chemical/diffusion interaction (Schiff base reaction) | Langmuir | Adsorption is based on a chemical reaction between the adsorbent and the dye. humg.edu.vn |

Natural materials, due to their biocompatibility and availability, are attractive options for wastewater treatment.

Cork: Cork has been identified as a promising biosorbent for the removal of organic pollutants. A recent review highlighted that Chrysoidine G is one of the pollutants that is more easily adsorbed by unaltered cork residues. mdpi.com After the degradation of another azo dye, Basic Red 46, powdered cork was used to adsorb the resulting by-products, with removal percentages reaching 62% at pH 9. researchgate.net The interaction is confirmed by shifts in the FTIR spectrum of the cork after adsorption, indicating an interaction with aromatic amines. researchgate.net

Table 5: Performance of Cork for Azo Dye By-product Removal

| Adsorbent | Target Compound | Optimal pH | Removal Efficiency (%) | Key Findings |

|---|---|---|---|---|

| Cork | By-products of Basic Red 46 | 9 | 62% | Effective in adsorbing aromatic amine by-products from azo dye degradation. researchgate.net |

Adsorption Isotherm Modeling

Adsorption isotherm models are fundamental in describing the equilibrium relationship between the amount of a substance adsorbed onto a solid surface and its concentration in the surrounding solution at a constant temperature. These models provide insight into the adsorption mechanism, the properties of the adsorbent surface, and the maximum adsorption capacity.

Freundlich Isotherm Analysis

The Freundlich isotherm is an empirical model that is often applied to describe non-ideal adsorption on heterogeneous surfaces, as well as multilayer adsorption. It suggests that the adsorption energy is not uniform across the adsorbent surface. The model is expressed mathematically, but without experimental data for this compound, the specific parameters such as the adsorption capacity (K_f) and adsorption intensity (n) cannot be determined.

Langmuir Isotherm Analysis

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. It also presumes that once a molecule occupies a site, no further adsorption can take place at that site. This model is used to determine the maximum monolayer adsorption capacity (q_m) and the Langmuir constant (K_L), which relates to the energy of adsorption. Specific values for this compound are not available in the reviewed literature.

Temkin and Dubinin-Radushkevich Models

The Temkin model considers the effects of adsorbent-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions.

The Dubinin-Radushkevich (D-R) model is a more general model that does not assume a homogeneous surface or constant adsorption potential. It is often used to distinguish between physical and chemical adsorption by calculating the mean free energy of adsorption. Application of these models to this compound would require experimental data that is not currently available.

Adsorption Kinetics and Rate-Limiting Mechanisms

Adsorption kinetics describe the rate of adsorbate uptake on an adsorbent and provide information about the mechanism of adsorption. The study of kinetics is essential for understanding the efficiency of the adsorption process and identifying the rate-controlling steps.

Pseudo-First Order Kinetic Models

The pseudo-first-order model, proposed by Lagergren, is one of the most widely used models to describe the kinetics of adsorption. It assumes that the rate of adsorption is proportional to the number of unoccupied sites. While this model is frequently tested, its applicability to the adsorption of this compound cannot be confirmed without specific research data.

Pseudo-Second Order Kinetic Models

The pseudo-second-order kinetic model is another commonly applied model which assumes that the rate-limiting step may be chemical adsorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. ncsu.edu This model is often found to be a better fit for many adsorption systems compared to the pseudo-first-order model. However, without experimental studies on this compound, it is not possible to validate this model's suitability or determine its kinetic parameters.

Thermodynamic Aspects of Adsorption (Enthalpy, Entropy, Gibbs Free Energy)

Thermodynamic parameters provide insight into the energy changes and spontaneity of the adsorption process. The key parameters—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—are calculated from experimental data at different temperatures.

Gibbs Free Energy (ΔG°): This parameter indicates the degree of spontaneity of the adsorption process. Negative values of ΔG° signify that the adsorption is spontaneous and thermodynamically feasible. mdpi.com

Enthalpy (ΔH°): The enthalpy change reveals whether the process is exothermic (negative ΔH°) or endothermic (positive ΔH°). A positive value indicates that the adsorption is favored at higher temperatures. mdpi.comresearchgate.net

Entropy (ΔS°): The entropy change reflects the change in randomness at the solid-solution interface during adsorption. A positive ΔS° suggests an increase in the randomness of the system, which can occur when the adsorbate molecules displace adsorbed water molecules from the adsorbent surface. deswater.com

For the adsorption of Chrysoidine R onto ordered mesoporous carbon, the thermodynamic parameters were evaluated and demonstrated a spontaneous and endothermic process. deswater.com

Table 1: Thermodynamic Parameters for the Adsorption of Chrysoidine R Data sourced from studies on ordered mesoporous carbon adsorbent. deswater.com

| Temperature (°C) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/K·mol) |

| 30 | -25.33 | 23.26 | 160.35 |

| 40 | -25.40 | 26.17 | 164.74 |

| 50 | -25.37 | 24.67 | 154.91 |

The consistently negative ΔG° values confirm the feasibility of the adsorption, while the positive ΔH° and ΔS° values indicate an endothermic process driven by an increase in entropy. deswater.com

Regeneration Strategies for Spent Adsorbents (Surfactant-Enhanced Carbon Regeneration)

For adsorption to be an economically viable and sustainable treatment method, the regeneration and reuse of the spent adsorbent are crucial. rsc.org Various thermal and chemical methods are employed for this purpose. Surfactant-Enhanced Carbon Regeneration (SECR) is a promising chemical technique.

Degradation Pathways and Advanced Treatment Technologies

Beyond adsorption, the complete remediation of this compound involves its degradation into less harmful compounds. This can be achieved through various chemical, biological, and photochemical processes.

Chemical Degradation Studies

Chemical degradation involves the use of reactive chemical species to break down the complex structure of the azo dye, particularly cleaving the chromophoric azo bond (–N=N–).

The degradation of azo dyes using sulphite (SO₃²⁻) or bisulphite (HSO₃⁻) ions has been investigated as a reductive cleavage method. The reaction mechanism is influenced by pH, with studies often conducted across a range from acidic to neutral conditions. researchgate.net

The fading of azo dyes in the presence of sodium sulphite is proposed to occur via a nucleophilic attack, specifically a Michael addition, of the sulphite ion on the dye molecule. Azo dyes can exist in equilibrium with their hydrazone tautomers. The degradation can proceed through the addition of a sulphite ion to either an active enone or iminone moiety in the hydrazone form. researchgate.net While the reaction can be efficient under neutral conditions, the reactivity in an aqueous acidic phase is also significant. The process results in the cleavage of the azo bond, leading to the formation of aromatic amines and other byproducts, effectively destroying the dye's color. researchgate.net

Reaction Stoichiometry and Kinetic Order of Chemical Degradation

The chemical degradation of azo dyes, including by extension this compound, is a complex process for which a precise stoichiometric equation is seldom straightforward due to the multitude of potential reaction pathways and intermediate products. The complete mineralization of the dye to carbon dioxide, water, and nitrogen gas represents the ideal outcome, but often, a series of smaller organic molecules are formed.

The kinetic order of these degradation reactions provides insight into the rate-determining steps of the process. For many azo dyes, the degradation is often observed to follow pseudo-first-order kinetics, particularly when the concentration of the oxidizing species is in large excess. However, the reaction order can vary depending on the specific degradation method and conditions. For instance, the sonochemical bleaching of some monoazo dyes has been reported to follow first-order kinetics with respect to the dye's maximum absorption in the visible band nih.gov. In other cases, such as the degradation of the azo dye Chrysoidine R, a second-order kinetic model has been found to be more appropriate mdpi.com. The determination of the kinetic order is crucial for designing and optimizing wastewater treatment processes.

Table 1: Reported Kinetic Orders for the Degradation of Various Azo Dyes This table presents data for analogous compounds due to the absence of specific data for this compound.

| Azo Dye | Degradation Method | Reported Kinetic Order | Reference |

| Monoazo Dyes | Sonochemical Bleaching | First-Order | nih.gov |

| Chrysoidine R | Sonocatalytic Degradation | Second-Order | mdpi.com |

| Orange II, Ethyl Orange, Acid Red G | Sonocatalytic Degradation with Au/TiO2 | Not specified | nih.gov |

Formation of Degradation Products (Aniline, Sulphonic Acid, Methylbenzene Triamine)

The degradation of azo dyes typically proceeds through the cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for the dye's color. This initial step often leads to the formation of various aromatic amines. For this compound, the breakdown would be expected to yield smaller aromatic compounds.

The formation of sulphonic acids as degradation products is plausible if the parent azo dye contains sulfonic acid groups, which are common in many commercial dyes to enhance water solubility mdpi.com. Given that the structure of this compound does not inherently contain a sulfonic acid group, its formation would depend on the specific degradation process, such as oxidation in the presence of sulfur-containing species. The ultimate degradation products of complete mineralization would be carbon dioxide, water, and inorganic nitrogen and sulfur compounds.

Sonocatalytic Degradation Processes

Sonocatalytic degradation is an advanced oxidation process that utilizes acoustic cavitation to generate highly reactive radicals, which in turn degrade organic pollutants. The presence of a catalyst enhances the efficiency of this process.

Synthesis and Performance of Nanocatalysts (e.g., NiFe2O4)

Nanocatalysts, such as nickel ferrite (NiFe2O4), have shown significant promise in the sonocatalytic degradation of organic dyes. These catalysts can be synthesized through various methods, including ultrasound-assisted co-precipitation mdpi.com. This method offers advantages such as producing smaller particle sizes and better crystalline structures, which can lead to a larger surface area and more active sites for catalysis mdpi.com.

The performance of NiFe2O4 nanocatalysts in the degradation of azo dyes has been demonstrated to be effective. For instance, ultrasonically synthesized NiFe2O4 has been used for the degradation of Chrysoidine R, achieving significant removal under optimized conditions mdpi.com. The catalytic activity of NiFe2O4 is attributed to its ability to provide nucleation sites for cavitation bubbles and to generate "hot spots" that produce more active hydroxyl radicals for dye degradation.

Influence of Operational Parameters (pH, Ultrasonic Power, Duty Cycle, Catalyst Loading, Oxidant Addition)

The efficiency of the sonocatalytic degradation of azo dyes is influenced by several operational parameters:

pH: The pH of the solution can significantly affect the degradation rate. For many azo dyes, acidic conditions are favorable for degradation researchgate.net. The surface charge of the catalyst and the chemical form of the dye molecule are pH-dependent, which influences the adsorption of the dye onto the catalyst surface, a key step in the degradation process researchgate.netmdpi.comnih.gov.

Ultrasonic Power: Increasing the ultrasonic power generally leads to an increase in the degradation rate up to a certain point mdpi.comnih.gov. Higher power enhances the intensity of cavitation, resulting in the generation of more reactive radicals mdpi.com. However, excessive power can be counterproductive nih.gov.

Duty Cycle: The duty cycle, which is the ratio of the ultrasound "on" time to the total time, also plays a role. A higher duty cycle can increase the degradation rate by providing more energy for cavitation.

Catalyst Loading: The concentration of the catalyst is a critical parameter. The degradation rate typically increases with catalyst loading up to an optimal point researchgate.netresearchgate.net. Beyond this point, an excess of catalyst particles can scatter the ultrasonic waves and hinder their penetration into the solution, thereby reducing the degradation efficiency mdpi.com.

Oxidant Addition: The addition of co-oxidants, such as hydrogen peroxide, can significantly enhance the degradation efficiency mdpi.com. These oxidants can generate additional hydroxyl radicals, thereby accelerating the degradation of the dye molecules.

Table 2: Influence of Operational Parameters on the Sonocatalytic Degradation of Azo Dyes This table presents generalized findings for azo dyes due to the lack of specific data for this compound.

| Parameter | General Effect on Degradation Rate | Rationale |

| pH | Often increases in acidic conditions researchgate.net | Affects catalyst surface charge and dye speciation, influencing adsorption. |

| Ultrasonic Power | Increases up to an optimal level mdpi.comnih.gov | Higher power enhances cavitation and radical formation. |

| Duty Cycle | Higher duty cycle can increase rate | More energy input for cavitation. |

| Catalyst Loading | Increases up to an optimal concentration researchgate.netresearchgate.net | More active sites available; excess can cause scattering. |

| Oxidant Addition | Generally enhances degradation mdpi.com | Provides an additional source of reactive radicals. |

Proposed Reaction Mechanisms of Sonocatalytic Degradation (Radical Participation)

The sonocatalytic degradation of azo dyes is primarily driven by the action of highly reactive radicals generated through acoustic cavitation. The proposed mechanism involves several key steps:

Cavitation Bubble Formation and Collapse: Ultrasound waves passing through the liquid medium cause the formation, growth, and violent collapse of microscopic bubbles. This collapse creates localized "hot spots" with extremely high temperatures and pressures mdpi.com.

Radical Generation: Inside these hot spots, water molecules are pyrolyzed to produce highly reactive hydroxyl radicals (•OH) and hydrogen atoms (•H) mdpi.com.

Catalyst Activation: The catalyst surface can act as a nucleation site for bubble formation. The collapse of these bubbles near the catalyst surface can lead to the generation of additional radicals and enhance the catalytic activity.

Dye Degradation: The generated radicals, particularly the highly oxidative hydroxyl radicals, attack the azo dye molecules. This can occur through several pathways, including addition to the azo bond, leading to its cleavage, and hydroxylation of the aromatic rings acs.org. The degradation process results in the formation of smaller, less colored, and often less toxic intermediate products, which can be further mineralized to CO2, H2O, and inorganic ions acs.org.

The presence of a catalyst like NiFe2O4 can enhance the generation of these radicals and provide a surface for the adsorption of the dye molecules, bringing them into close proximity with the reactive species.

Membrane Separation Technologies for Dye Removal (Nanofiltration)

Nanofiltration (NF) is a pressure-driven membrane separation process that has shown great potential for the removal of dyes from wastewater. NF membranes have pore sizes typically in the range of 1-10 nanometers, which allows for the retention of multivalent ions and larger organic molecules like dyes, while allowing monovalent ions and water to pass through.

The removal of organic compounds with amino groups by nanofiltration can be influenced by several factors, including the properties of the membrane and the physicochemical properties of the solute nih.gov. The presence of an amino group in a molecule can affect its charge and interaction with the membrane surface, which in turn influences the rejection efficiency nih.gov. For instance, polyamide nanofiltration membranes often have a negative surface charge at neutral pH, which can lead to electrostatic interactions with charged dye molecules nih.gov.

The rejection of azo dyes by nanofiltration is generally high due to their relatively large molecular size. However, the efficiency of removal can be affected by factors such as the dye's molecular weight, charge, and the presence of other functional groups. Studies have shown that the presence of an amino group can sometimes reduce the separation efficiency, depending on its position relative to other functional groups in the molecule nih.gov. The rejection of N-nitrosamines, which are also nitrogen-containing organic compounds, has been shown to vary significantly depending on the membrane characteristics and the molecular weight of the compound uow.edu.auuow.edu.au. Therefore, the selection of an appropriate nanofiltration membrane with suitable pore size and surface charge is crucial for the effective removal of this compound from water.

Resistance to Biodegradation and Photostability of this compound

The environmental persistence of azo dyes, including this compound, also known as Chrysoidine Y, is largely dictated by its inherent resistance to biological and photolytic degradation. The complex aromatic structure and the stability of the azo bond (–N=N–) are key factors contributing to its recalcitrance in the environment. mdpi.com

Resistance to Biodegradation

This compound is generally considered to be resistant to biodegradation, particularly under aerobic conditions. thepab.org The stability of its molecular structure makes it a challenging substrate for many microorganisms. mdpi.com Water-soluble azo dyes are noted for being greatly resistant to biodegradation due to their complex structures and high stability.

The primary mechanism for the microbial breakdown of azo dyes involves the reductive cleavage of the azo bond. thepab.org This process is typically carried out by a sequence of enzymatic steps catalyzed by azoreductases. thepab.org This cleavage results in the decolorization of the dye and the formation of aromatic amines, which may themselves be environmental concerns. thepab.org Effective biodegradation and complete mineralization of the compound often require specific environmental conditions, such as an initial anaerobic stage for the reductive cleavage, followed by an aerobic stage to degrade the resulting aromatic amines. thepab.org The efficiency of aerobic degradation by bacteria is often not effective on its own. thepab.org

Photostability and Assisted Degradation

Azo dyes are characterized by high thermal and photostability. For many dyes in this class, photo-reduction is not considered a dominant process in their environmental fate, highlighting their stability against natural light. scbt.com

However, while this compound is stable under normal conditions, its degradation can be induced or accelerated through advanced oxidation processes. Research on the closely related compound Chrysoidine R demonstrates that its degradation is highly dependent on environmental parameters and the presence of catalysts or co-oxidants. For instance, sonocatalytic degradation is significantly influenced by the pH of the solution.

Table 1: Effect of pH on the Sonocatalytic Degradation of Chrysoidine R

This table illustrates the percentage of Chrysoidine R dye degradation observed after 160 minutes of reaction time under various pH conditions, demonstrating low degradation in alkaline solutions and significantly higher degradation in acidic environments.

| pH Level | Degradation (%) |

|---|---|

| 9 | 5.08 |

| 5 | 15.06 |

| 4 | 34.03 |

| 3 | >34.03 |

Data sourced from studies on Chrysoidine R degradation. mdpi.com

Furthermore, the introduction of co-oxidants like hydrogen peroxide (H₂O₂) can dramatically enhance the breakdown of the dye. This suggests that while the compound is photostable on its own, its persistence can be overcome in engineered remediation systems. mdpi.comresearchgate.net

Table 2: Influence of Hydrogen Peroxide (H₂O₂) on Chrysoidine R Degradation

This table shows the impact of adding different concentrations of hydrogen peroxide on the degradation efficiency of Chrysoidine R under optimized conditions, highlighting its role as a powerful co-oxidant.

| H₂O₂ Concentration (ppm) | Degradation (%) |

|---|---|

| 0 | 45.0 |

| 50 | 65.12 |

| 75 | 92.83 |

| 100 | 83.41 |

Data from ultrasound-assisted catalytic degradation studies on Chrysoidine R. mdpi.comresearchgate.net

The breakdown of the Chrysoidine R molecule under these conditions begins with its cleavage into intermediates such as aniline (B41778) and methylbenzene triamine, which are then further degraded into smaller organic acids, and ultimately into carbon dioxide and water. mdpi.com This indicates that despite its inherent stability, pathways for its complete mineralization can be achieved.

Biological Activities and Toxicological Mechanisms of 2,4 Diamino 5 Methylazobenzene

Genotoxicity and Mutagenicity Research

Research into the genotoxic and mutagenic potential of 2,4-Diamino-5-methylazobenzene, an aromatic amine-based azo compound, has been undertaken to elucidate its mechanisms of toxicity and potential for inducing genetic damage. The following sections detail the findings from various assays and studies focused on its interaction with DNA and cellular pathways.

Specific mechanistic studies detailing the formation of reactive nitrenium ions through N-hydroxylation for this compound are not extensively available in publicly accessible literature. However, the genotoxicity of many aromatic amines and azo dyes is predicated on their metabolic activation. This process typically involves N-hydroxylation of the amino groups by cytochrome P450 enzymes, followed by esterification (e.g., sulfation or acetylation) to form unstable esters. These esters can then spontaneously break down to form highly reactive and electrophilic nitrenium ions, which are capable of binding covalently to DNA, forming DNA adducts, and initiating the process of carcinogenesis.

Unscheduled DNA Synthesis (UDS) is a measure of DNA repair, specifically nucleotide excision repair, following damage by a chemical agent. In an in vivo test system, this compound monohydrochloride was shown to be genotoxic. nih.govcanada.cacanada.ca A clear, dose-dependent UDS response was observed, indicating that the compound induces a level of DNA damage sufficient to trigger the cell's repair mechanisms. nih.gov

The mutagenic potential of this compound has been evaluated using the Salmonella/microsome assay, commonly known as the Ames test. In one study, the compound was reported to be mutagenic in Salmonella typhimurium strain TA100, but only in the presence of metabolic activation from liver S9 mix. nih.gov This indicates that metabolites of the parent compound are responsible for its mutagenic activity.

Further research has examined the compound's mutagenicity in Salmonella typhimurium strain TA100 with various sources of metabolic activation, as detailed in the table below.

| S9 Activation Source | Test Result | Reference |

|---|---|---|

| Human Liver | Positive | scispace.com |

| Rat Liver (Uninduced) | Positive | scispace.com |

| Rat Liver (Phenobarbital-induced, PB) | Positive | scispace.com |

| Rat Liver (β-Naphthoflavone-induced, NF) | Positive | scispace.com |

Specific studies evaluating the clastogenic potential of this compound, such as chromosome aberration or micronucleus assays, were not identified in the reviewed literature. Therefore, its ability to induce structural or numerical chromosomal damage remains uncharacterized in the public domain.

Information regarding the specific interplay of this compound with oxidative stress pathways is not available in the current body of scientific literature. Research has not yet detailed whether this compound induces the formation of reactive oxygen species (ROS) or how it might interact with cellular antioxidant defense mechanisms.

There is a lack of available research data on the combined or synergistic genotoxic effects of this compound when present with other environmental pollutants.

Carcinogenesis Research

The carcinogenic potential of this compound is a significant area of toxicological research. The mechanism of its carcinogenicity is believed to involve metabolic activation to reactive intermediates that can interact with cellular macromolecules, leading to genetic damage and the initiation of cancer.

Metabolic Activation and Reactive Metabolite Formation (Cytochrome P450 Enzymes)

The bioactivation of this compound is a critical step in its carcinogenic process. This metabolic activation is primarily carried out by the cytochrome P450 (CYP450) family of enzymes, which are abundant in the liver. These enzymes catalyze the oxidation of the compound, leading to the formation of chemically reactive metabolites. nih.gov

While direct studies on this compound are limited, research on structurally similar compounds, such as those containing a 2,5-diaminothiophene moiety, provides insights into the potential metabolic pathways. In these related compounds, metabolic phenotyping has demonstrated that several CYP450 isoenzymes are involved in their activation. Specifically, CYP3A4 has been identified as the major enzyme responsible, with contributions from CYP1A2, 2Cs, and 2D6. nih.gov The proposed mechanism involves the oxidation of the diamino-moiety to a reactive diimine intermediate. nih.gov It is plausible that a similar mechanism is involved in the bioactivation of this compound, resulting in the formation of electrophilic metabolites capable of interacting with cellular components.

Table 1: Cytochrome P450 Enzymes Implicated in the Metabolic Activation of Structurally Related Diamino Compounds

| Enzyme Family | Specific Isoenzyme | Role in Metabolic Activation |

| Cytochrome P450 3A | CYP3A4 | Major contributor |

| Cytochrome P450 1A | CYP1A2 | Contributor |

| Cytochrome P450 2C | 2C Family | Contributor |

| Cytochrome P450 2D | CYP2D6 | Contributor |

Data based on studies of structurally similar compounds.

Formation of DNA Adducts

The reactive metabolites generated during the metabolic activation of this compound are electrophilic in nature and can covalently bind to nucleophilic sites in cellular macromolecules, including DNA. This process results in the formation of DNA adducts, which are considered a key initiating event in chemical carcinogenesis. nih.govnih.govresearchgate.net

The formation of these adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not repaired by cellular DNA repair mechanisms. The specific types of DNA adducts formed by this compound have not been extensively characterized in the available literature. However, the study of other carcinogens provides a framework for understanding this process. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are instrumental in the detection and quantification of DNA adducts, even at the low levels typically found in vivo. nih.govnih.govresearchgate.netresearchgate.net

In Vivo Carcinogenicity Studies and Observed Pathologies (Liver Adenomas, Carcinomas, Leukemia, Reticular Cell Sarcomas)

Given the structural similarities, it is plausible that this compound could induce similar pathologies. The development of liver adenomas and their potential for malignant transformation into hepatocellular carcinomas is a recognized pathway in chemical carcinogenesis. nih.govnih.govaasld.org

Information specifically linking this compound to the induction of leukemia or reticular cell sarcomas was not found in the reviewed scientific literature.

Table 2: Carcinogenic Effects of the Structurally Related Compound 2,4-Diaminotoluene in Rodents

| Species | Sex | Target Organ/Tissue | Observed Pathology |

| F344 Rat | Male & Female | Liver | Hepatocellular Carcinomas or Neoplastic Nodules |

| F344 Rat | Female | Mammary Gland | Carcinomas or Adenomas |

| B6C3F1 Mouse | Female | Liver | Hepatocellular Carcinomas |

| B6C3F1 Mouse | Female | Lymphatic System | Suggestive of Lymphomas |

Data from studies on 2,4-diaminotoluene.

Human Epidemiological Studies and Controversies

A comprehensive search of the scientific literature did not yield any specific human epidemiological studies or identify any controversies directly related to the exposure to this compound and cancer risk. The majority of epidemiological research in chemical carcinogenesis focuses on broader classes of compounds or occupational exposures where specific chemical attribution can be challenging. nih.gov Therefore, the direct impact of this specific compound on human populations has not been established through epidemiological research.

Enzyme Interaction and Modulation Studies

The interaction of chemical compounds with essential enzymes can lead to significant toxicological effects by disrupting normal cellular processes.

Interference with Adenosine Triphosphatase (ATPase) Activity

No specific studies detailing the interference of this compound with Adenosine Triphosphatase (ATPase) activity were identified in the reviewed literature. ATPases are a group of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate, a process that releases energy to drive various cellular functions. Inhibition or modulation of ATPase activity can have profound effects on cellular energy metabolism and ion transport. The release of soluble ecto-enzymes like ATPase can be influenced by various stimuli, but the specific effect of this compound on this process is unknown. nih.gov

Effects on Esterase Activity of Human Serum Albumin

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is known to possess esterase-like activity, enabling it to hydrolyze various ester-containing compounds. nih.govmdpi.com This catalytic function contributes to the metabolism and detoxification of numerous endogenous and exogenous substances. The primary site for this activity is often associated with specific amino acid residues, such as Tyr411, which can be acetylated in the presence of substrates like p-nitrophenyl acetate (NPA). nih.govresearchgate.net The process can involve true esterase activity, where the substrate is hydrolyzed, or pseudo-esterase activity, characterized by the formation of covalent adducts with the protein. nih.govnih.gov

The interaction of a ligand with HSA can modulate its enzymatic functions. The binding of small molecules can induce conformational changes in the protein, which may, in turn, alter its catalytic efficiency. However, based on available scientific literature, no specific studies have been published that investigate the direct effects of this compound on the esterase activity of Human Serum Albumin. Therefore, it is unknown whether this compound acts as a substrate, inhibitor, or modulator of HSA's esterase functions.

Role of Azoreductases in Metabolic Reduction

Azoreductases are a class of enzymes responsible for the reductive cleavage of the azo bond (-N=N-), which is the defining characteristic of azo compounds like this compound. nih.govresearchgate.net These enzymes are found in a wide range of organisms, including gut bacteria and liver cells, and play a crucial role in the metabolism of azo dyes and drugs. nih.govd-nb.info The metabolic reduction of azo compounds is a critical step in their biotransformation, often leading to the formation of aromatic amines. d-nb.infonih.gov

The general mechanism of azoreduction is a two-electron transfer process that typically requires a reducing cofactor, such as NADH or NADPH. nih.govresearchgate.net The reaction involves the reduction of the azo bond to a hydrazo intermediate, which then undergoes cleavage to yield two separate amine molecules. nih.gov Bacterial azoreductases, particularly those in the anaerobic environment of the gut, are highly efficient in this process. d-nb.info The activity of these enzymes is fundamental to the colon-specific activation of certain azo-based prodrugs. nih.gov While this mechanism is well-established for a variety of azo compounds, specific research detailing the kinetics and metabolites of this compound reduction by azoreductases is not extensively documented in the available literature. It is, however, expected to undergo a similar metabolic fate.

General Steps in Azoreductase-Mediated Metabolism

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1. Binding | The azo compound binds to the active site of the azoreductase enzyme. | Azo Compound, Azoreductase | Enzyme-Substrate Complex |

| 2. Reduction | The enzyme, using a cofactor like NAD(P)H, reduces the azo bond to a hydrazo bond (-NH-NH-). | Enzyme-Substrate Complex, NAD(P)H | Hydrazo Intermediate, NAD(P)+ |

| 3. Cleavage | The unstable hydrazo intermediate is cleaved. | Hydrazo Intermediate | Two Aromatic Amines |

| 4. Release | The resulting aromatic amine products are released from the enzyme's active site. | Enzyme-Product Complex | Aromatic Amines, Azoreductase |

Interaction with Biomolecules and Cellular Components

Binding to Serum Albumins (Bovine Serum Albumin, Human Serum Albumin)

Serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), are major transport proteins in the circulatory system. nih.govvub.be They possess multiple binding sites that can accommodate a wide variety of ligands, including drugs, fatty acids, and other small molecules. nih.govmdpi.com The binding of a compound to serum albumin is a critical determinant of its pharmacokinetic profile, affecting its distribution, metabolism, and excretion.

The interaction between a small molecule and serum albumin is typically a spontaneous process driven by various non-covalent forces, including hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.gov Studies on the binding of various small molecules to BSA and HSA have shown that these interactions can be characterized by binding constants (Ka), which indicate the affinity of the ligand for the protein. nih.govresearchgate.net While the principles of ligand-protein binding are well-understood, specific experimental data on the binding affinity, stoichiometry, and thermodynamic parameters of this compound with either BSA or HSA are not available in the current body of scientific literature.

Molecular Docking and Binding Site Characterization

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. shirazu.ac.irnih.gov This method is widely used to characterize the binding of small molecule ligands to proteins like HSA and BSA at an atomic level. researchgate.netsemanticscholar.org Docking simulations can identify the most probable binding site on the protein, calculate the binding energy, and reveal the specific amino acid residues involved in the interaction. shirazu.ac.irresearchgate.net

HSA has several well-characterized binding sites, with Sudlow's Site I (in subdomain IIA) and Site II (in subdomain IIIA) being the primary locations for drug binding. mdpi.com Molecular docking studies on various ligands have successfully identified their binding locations within these or other sites on the albumin molecule. shirazu.ac.irnih.gov Such studies for this compound would be necessary to elucidate its specific binding site and the nature of its interaction with serum albumins. However, no such molecular docking studies for this compound have been published.

Key Amino Acid Residues in Major HSA Binding Sites

| Binding Site | Location (Subdomain) | Key Interacting Residues (Examples) |

|---|---|---|

| Sudlow's Site I | IIA | Trp214, Arg218, Arg222, Lys199, His242, Ala291 |

| Sudlow's Site II | IIIA | Tyr411, Arg410, Ser489, Lys414 |

Conformational Changes and Functional Effects on Proteins

In the context of serum albumin, ligand binding can induce conformational shifts that may affect its ability to bind other ligands or its enzymatic activities. Techniques such as circular dichroism (CD) and fluorescence spectroscopy are commonly used to detect these changes. nih.gov The binding of one molecule can allosterically modify the binding affinity for another at a distant site. While it is plausible that the binding of this compound to proteins like serum albumin could induce conformational changes, there are currently no published studies that have investigated this specific interaction and its functional consequences.

Selective Binding to Nucleic Acids in Biological Staining

Certain chemical compounds can selectively bind to nucleic acids (DNA and RNA) and are used as stains or probes in various biological applications, such as fluorescence microscopy and gel electrophoresis. thermofisher.com The binding mechanism can involve intercalation (insertion between base pairs), minor groove binding, or electrostatic interactions with the phosphate backbone. thermofisher.com The selectivity of these dyes can be for specific base pairs (e.g., AT-rich or GC-rich regions) or for particular nucleic acid structures (e.g., double-stranded vs. single-stranded). thermofisher.com

Many azo dyes are known for their staining properties in histology and other biological applications. However, their use as selective nucleic acid stains is less common compared to well-established fluorescent dyes like DAPI or ethidium bromide. There is no evidence in the available scientific literature to suggest that this compound is used as a biological stain for the selective binding of nucleic acids, nor are there studies characterizing its potential binding mode or sequence selectivity with DNA or RNA.

Research on this compound in Prion Disease Remains Undisclosed

Comprehensive searches of available scientific literature and research databases have yielded no specific information regarding the biological activities and toxicological mechanisms of the chemical compound this compound in the context of prion diseases.

Despite a thorough investigation into potential antiprion activity, including comparisons with the known prion inhibitor quinacrine, studies on its permeability across the blood-brain barrier, and its potential mechanisms of action, no research data or publications were identified for "this compound."

The requested article, which was to be structured around the specific outline focusing on the compound's antiprion activity, cannot be generated due to the absence of foundational research in this area. The outlined sections and subsections, including a comparison with quinacrine, blood-brain barrier permeability studies, and mechanisms of antiprion action, remain purely hypothetical without any supporting scientific evidence.

It is important to note that the absence of information does not definitively mean that no research has ever been conducted, but rather that no such research has been published or made publicly available through the searched channels.

Diverse Research Applications of 2,4 Diamino 5 Methylazobenzene

Precursor in Dye Synthesis

2,4-Diamino-5-methylazobenzene serves as a crucial intermediate in the synthesis of a variety of dyes, particularly disperse dyes. The general method for the production of monoazo disperse dyes involves diazotization and coupling reactions. In this process, an aromatic amine is diazotized, and the resulting diazonium salt is then coupled with another aromatic compound.

The synthesis process typically involves the diazotization of an aromatic amine, followed by a coupling reaction with an electron-rich nucleophilic compound. Azo dyes are known for their wide range of colors and are extensively used for dyeing synthetic and natural fibers. The specific shade and properties of the final dye can be manipulated by altering the substituent groups on the precursor molecules. The presence of amino and methyl groups on the this compound molecule allows for a variety of chemical modifications to produce dyes with desired characteristics for different applications.

Applications in Biological Staining for Microscopy

Closely related diaminoazo compounds, such as Bismarck Brown Y and Chrysoidine (B147795), have a long history of use as biological stains in microscopy. These dyes are valued for their ability to impart color to specific cellular components, thereby enhancing their visibility under the microscope.